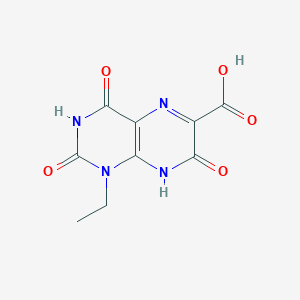
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid is an organic compound belonging to the class of pteridines. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This compound is characterized by its unique structure, which includes multiple keto groups and a carboxylic acid functional group.
Métodos De Preparación
The synthesis of 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve multiple steps to introduce the ethyl group and the carboxylic acid functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Análisis De Reacciones Químicas
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents such as alkyl halides or Grignard reagents.
Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.
Aplicaciones Científicas De Investigación
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antioxidant and in the treatment of certain metabolic disorders.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular metabolism .
Comparación Con Compuestos Similares
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid can be compared with other pteridine derivatives, such as:
2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-Methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-Propyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: The longer propyl chain may influence its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Propiedades
Número CAS |
918476-99-0 |
|---|---|
Fórmula molecular |
C9H8N4O5 |
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
1-ethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N4O5/c1-2-13-5-3(6(14)12-9(13)18)10-4(8(16)17)7(15)11-5/h2H2,1H3,(H,11,15)(H,16,17)(H,12,14,18) |
Clave InChI |
NCICUDHQARMSPK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=O)NC1=O)N=C(C(=O)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)


![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
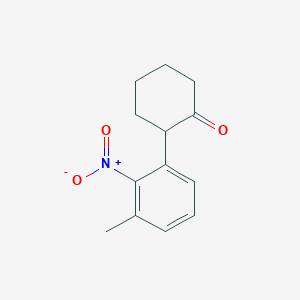
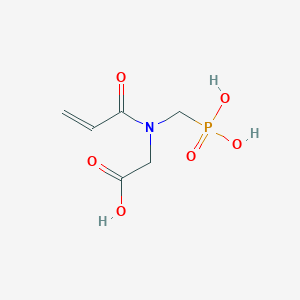
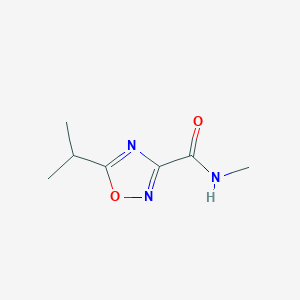
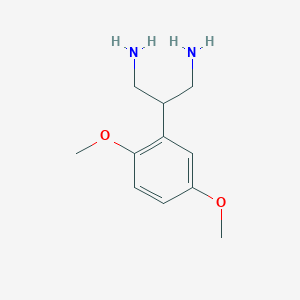


![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)

![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
